molecular formula C25H40O8 B1230355 3,17-Androstanediol glucuronide CAS No. 27195-25-1

3,17-Androstanediol glucuronide

Cat. No. B1230355
CAS RN: 27195-25-1
M. Wt: 468.6 g/mol
InChI Key: TWDCYBTXSUNASK-WGGIPMEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3, 17-Androstanediol glucuronide, also known as 3 alpha-diol g, belongs to the class of organic compounds known as steroid esters. Steroid esters are compounds containing a steroid moiety which bears a carboxylic acid ester group. 3, 17-Androstanediol glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 17-Androstanediol glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3, 17-androstanediol glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).

Scientific Research Applications

Correlation with Androgenic Activity

3,17-Androstanediol glucuronide (3α-diol G) is a significant marker reflecting peripheral androgen action. Studies have shown its clinical usefulness, particularly in assessing conditions like hirsutism. In women with idiopathic hirsutism, elevated serum 3α-diol G levels were observed, correlating with clinical responses to therapy. The compound appears to be entirely formed in target organs, offering a long serum half-life, making it a reliable clinical marker (Kirschner, Samojlik, & Szmal, 1987). Another study found that serum and urinary measurements of 3α-diol G correlate significantly with skin 5α-reductase activity, an important correlate of androgenicity (Paulson, Serafini, Catalino, & Lobo, 1986).

Metabolic Pathways in Various Tissues

Research has shown that 3,17-Androstanediol glucuronide is produced in different human tissues, including the liver, prostate, and skin. It's a product of androgen metabolism, formed from dihydrotestosterone and androstanediol by the enzyme glucuronyl transferase. The liver is suggested as the principal site of androgen conjugation to glucuronic acid. This understanding helps in assessing peripheral androgen metabolism and action (Rittmaster, Zwicker, Thompson, Konok, & Norman, 1993).

Use in Assessing Congenital Adrenal Hyperplasia

Serum 3α-androstanediol glucuronide measurements are also valuable in managing children with congenital adrenal hyperplasia. It correlates with other androgenic markers like 17-hydroxyprogesterone, androstenedione, testosterone, and dihydrotestosterone, making it a useful metabolic index in this context (Hatun, Yordam, & Çalikoğlu, 1994).

Application in Assays and Radioimmunoassay

The development of specific assays for 3,17-Androstanediol glucuronide has been a focus in research. New steroid haptens for radioimmunoassay have been synthesized, contributing significantly to the precise measurement of androstanediol glucuronide in serum, enhancing the understanding of its role in peripheral dihydrotestosterone metabolism and action (Thompson, Rittmaster, Rodriguez, Moore, & Rao, 1990).

Marker of Androgenic Activity in Specific Conditions

3,17-Androstanediol glucuronide serves as a marker of androgenic activity in various conditions, such as idiopathic oligospermia and virilizing congenital adrenal hyperplasia. It provides insight into peripheral androgen action and is valuable in differentiating and understanding these conditions (Paulson, Bernstein, Marrs, & Lobo, 1986).

properties

CAS RN

27195-25-1

Product Name

3,17-Androstanediol glucuronide

Molecular Formula

C25H40O8

Molecular Weight

468.6 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(32-23(31)21-19(28)18(27)20(29)22(30)33-21)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-22,26-30H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,22+,24-,25-/m0/s1

InChI Key

TWDCYBTXSUNASK-WGGIPMEBSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)OC(=O)[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O)O)O)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC(=O)C5C(C(C(C(O5)O)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC(=O)C5C(C(C(C(O5)O)O)O)O

physical_description

Solid

synonyms

3 alpha-diol G
3,17-androstanediol glucuronide
3-alpha-androstanediol glucuronide
3-hydroxyandrostan-17-yl-glucopyranosiduronic acid
5-alpha-androstane-3 alpha,17 beta-diol glucuronide
androstane-3,17-diol glucuronide
androstane-3,17-diol glucuronide, (3alpha,5beta,17beta)-isomer
androstane-3,17-diol glucuronide, (3beta,5alpha,17beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,17-Androstanediol glucuronide

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